Lyral

准备方法

Lyral 的合成通常从月桂烯开始,涉及与丙烯醛进行 Diels-Alder 反应,生成环己烯甲醛基团。 然后将该中间体进行酸催化水合,形成叔醇 . 另一种方法是将月桂烯醇加热至 50-130°C,然后逐滴加入丙烯醛,在添加过程中控制温度 . 这种方法避免了对高温、高压或路易斯酸催化剂的需求,使其更环保、更经济 .

化学反应分析

Lyral 会发生各种化学反应,包括:

氧化: this compound 可以被氧化形成相应的羧酸。

还原: 它可以被还原形成醇。

取代: This compound 可以发生亲核取代反应,其中醛基被其他官能团取代。这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如硼氢化钠和亲核试剂如胺. 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。

科学研究应用

Toxicological Studies

Lyral has been the subject of numerous toxicological investigations due to its potential cytotoxic effects. A study focusing on its impact on HaCat cells (human keratinocyte cell line) revealed that this compound increases the production of reactive oxygen species (ROS), leading to decreased cell viability. The effective concentration (EC50) for this compound was determined to be 100 nM, indicating a significant reduction in cell viability at this concentration after 24 hours of exposure .

Key Findings:

- Cytotoxicity : this compound induces cytotoxic effects through increased ROS generation and decreased intracellular ATP levels.

- Cell Viability : Significant reductions in cell viability were observed with higher concentrations of this compound, with an approximate 70% decrease at 100 µM after 24 hours .

- LDH Release : Lactate dehydrogenase (LDH) release assays indicated that this compound causes substantial cell membrane damage, correlating with increased LDH levels in the media .

Allergenic Potential

This compound is recognized as a sensitizer in allergic reactions, particularly among individuals with eczema. Patch testing has shown that approximately 2-3% of patients exhibit allergic reactions to this compound . This sensitization potential necessitates careful consideration in product formulations.

Allergic Reaction Statistics:

- In a study involving 1855 patients, this compound produced a positive reaction in 2.7% when tested at a concentration of 5% in petrolatum .

- It ranks among the top allergens found in cosmetic and household products, making it critical for manufacturers to disclose its presence on labels .

Quality Control Methods

This compound's chemical properties lend themselves to various analytical techniques for quality control in fragrance formulations. Spectrophotometric methods have been developed for the simultaneous determination of this compound alongside other compounds in complex mixtures.

Analytical Techniques:

- Spectrophotometry : Novel methods such as absorbance subtraction and amplitude modulation have been validated for determining this compound concentrations in synthetic mixtures without prior separation .

- These methods demonstrate high accuracy and precision, essential for maintaining product quality and safety standards.

Case Studies

Case Study 1: Cytotoxicity Assessment

A detailed cytotoxicity assessment was conducted using HaCat cells treated with varying concentrations of this compound. The study measured cell viability using an ELISA microplate reader at 595 nm after treatment durations ranging from 2 to 30 hours.

| Concentration (µM) | Cell Viability (%) | Time (hours) |

|---|---|---|

| 10 | 85 | 24 |

| 50 | 65 | 24 |

| 100 | 30 | 24 |

This data illustrates the concentration-dependent effects of this compound on cell viability, emphasizing its cytotoxic nature at higher concentrations.

Case Study 2: Allergic Reaction Analysis

In a cohort study involving patients with fragrance allergies, this compound was identified as a significant allergen. The results highlighted the importance of monitoring exposure levels among sensitive individuals.

| Patient Group | Positive Reaction (%) |

|---|---|

| Eczema Patients | 2.7 |

| General Population | <1 |

This case study underscores the relevance of this compound as an allergenic compound within the population.

作用机制

Lyral 主要通过与鼻子中的嗅觉受体相互作用发挥作用,嗅觉受体负责检测气味。 该化合物与这些受体结合,触发一个信号被发送到大脑,从而产生花香的感知 . 此外,this compound 的致敏特性是由于它能够与皮肤中的蛋白质结合,从而导致免疫反应 .

相似化合物的比较

Lyral 与其他香料化合物相似,例如羟基香茅醛、铃兰醛和己基肉桂醛。 它独特的独特的花香气味特征及其相对较低的分子量使其能够应用于各种产品中 . 与其他一些香料化合物不同,this compound 被认为是一种弱皮肤致敏剂,这导致它在某些地区受到监管 .

类似化合物

- 羟基香茅醛

- 铃兰醛

- 己基肉桂醛

生物活性

Lyral, chemically known as Hydroxyisohexyl 3-cyclohexene carboxaldehyde, is a synthetic fragrance compound widely used in cosmetics and personal care products. Its biological activity has been the subject of extensive research due to its potential allergenic properties and effects on human health. This article provides a comprehensive overview of this compound's biological activity, including its toxicological profile, allergenic potential, and cellular effects.

Overview of this compound

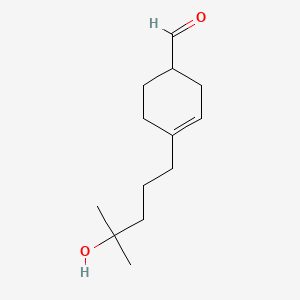

- Chemical Structure : Hydroxyisohexyl 3-cyclohexene carboxaldehyde

- Common Uses : Fragrance in cosmetics, detergents, and household products.

- Regulatory Status : Included in allergen lists and subject to usage restrictions due to sensitization risks.

Acute Toxicity

This compound has been evaluated for acute toxicity through various studies. The oral LD50 (lethal dose for 50% of the population) was reported to be greater than 5.0 g/kg in rats, indicating low acute toxicity at high doses . In a study involving repeated oral administration, no significant adverse effects were observed at doses up to 200 mg/kg body weight/day in dogs .

| Study Type | Dose (g/kg) | Observed Effects |

|---|---|---|

| Acute Oral Toxicity | >5.0 | Low acute toxicity |

| Repeated Oral Exposure | 200 | No significant adverse effects in dogs |

Skin Sensitization

This compound is known to cause allergic contact dermatitis in sensitized individuals. Studies indicate that it is responsible for allergic reactions in 2-3% of eczema patients undergoing patch testing . A dose-response relationship was established, showing that this compound at concentrations relevant to typical cosmetic use can induce sensitization.

- Case Study : In one study involving 18 eczema patients who previously tested positive for this compound, 89% developed a positive reaction during subsequent testing with serial dilutions .

Cellular Effects

Research has demonstrated that this compound can affect cell viability and induce oxidative stress. A study on HaCaT cells (human keratinocyte cell line) found that exposure to this compound decreased cell viability by increasing free radical production and lowering intracellular ATP levels .

- Oxidative Stress : this compound exposure leads to increased generation of reactive oxygen species (ROS), which can damage cellular components and lead to cell death.

- Signaling Pathways : The compound may influence various signaling pathways related to inflammation and stress responses. For example, it has been shown to activate the NRF2 pathway, which plays a role in cellular defense against oxidative stress .

| Cellular Effect | Observation |

|---|---|

| Cell Viability | Decreased in HaCaT cells under this compound exposure |

| ROS Production | Increased levels leading to oxidative stress |

| ATP Levels | Significant decrease observed |

Allergic Contact Dermatitis

This compound is frequently included in standard patch test series due to its relevance as an allergen. The European Scientific Committee on Consumer Safety has recognized it as a significant contact allergen . Recommendations have been made to limit its concentration in consumer products to mitigate the risk of sensitization.

属性

IUPAC Name |

4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-13(2,15)9-3-4-11-5-7-12(10-14)8-6-11/h5,10,12,15H,3-4,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMHZBNNECIKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC1=CCC(CC1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027970 | |

| Record name | 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-hydroxy-4-methylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

31906-04-4 | |

| Record name | Liral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31906-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyisohexyl 3-cyclohexene carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031906044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-hydroxy-4-methylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxy-4-methylpentyl)cyclohex-3-enecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYISOHEXYL 3-CYCLOHEXENE CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUE43B9Z2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。